4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a hydrazinylidenemethyl group, a hydroxy group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene ring system, followed by the introduction of the hydroxy group and the carboxamide group. The hydrazinylidenemethyl group is then added through a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The hydroxy group can participate in hydrogen bonding, further stabilizing these interactions. These molecular interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide: shares similarities with other naphthalene derivatives such as:
Uniqueness
The presence of the hydrazinylidenemethyl group in this compound distinguishes it from other similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c19-20-11-16-14-9-5-4-6-12(14)10-15(17(16)22)18(23)21-13-7-2-1-3-8-13/h1-11,22H,19H2,(H,21,23)/b20-11+ |
InChI Key |
BGCAREVHRIYGES-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)/C=N/N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.